molecular formula C21H36O5 B1679406 (R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid CAS No. 150627-37-5

(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid

Cat. No. B1679406
M. Wt: 368.5 g/mol
InChI Key: CPQQKPHTOQWKMF-MRTLOADZSA-N
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Description

RK-682 is a natural selective inhibitor of protein tyrosine phosphatases (PTPases).

Scientific Research Applications

Asymmetric Synthesis and Protein Tyrosine Phosphatase Inhibition

(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid, through its derivative RK-682, has been identified as a potent inhibitor of protein tyrosine phosphatase. This compound, interestingly, converts to its calcium salt during silica gel column chromatography, a process significant in its isolation and characterization. The asymmetric synthesis of this compound and its transformation to the calcium salt form has been studied in detail, highlighting its potential in biochemical applications (Sodeoka et al., 2001).

Antifungal Properties

(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid has been found in Lactobacillus plantarum MiLAB 14, along with other 3-hydroxy fatty acids. These compounds demonstrate antifungal activity against various molds and yeasts, presenting an area of interest for developing new antifungal agents (Sjögren et al., 2003).

Production of Chiral Hydroxyalkanoic Acids

Bacterial polyhydroxyalkanoates (PHA) are a source of chiral hydroxyalkanoic acids, including (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid. These acids can be used as chiral starting materials in the fine chemical, pharmaceutical, and medical industries. An efficient method to produce chiral hydroxyalkanoic acid monomers from PHA has been established, highlighting the biotechnological significance of these compounds (Ren et al., 2005).

Lipid A Structure in Bacteria

(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid is involved in the structure of lipid A, a component of lipopolysaccharide in bacteria like Porphyromonas gingivalis. Understanding the structure and variation in lipid A, including its fatty acid composition, is crucial for insights into bacterial pathogenicity and immune response mechanisms (Kumada et al., 1995).

Role in 3-Hydroxydecanoic Acid Production

In Escherichia coli, the interplay between genes encoding thioesterase II and 3-hydroxydecanoyl-acyl carrier protein-coenzyme A transacylase impacts the production of 3-hydroxydecanoic acid. This finding suggests a role for (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid in metabolic pathways related to acyl-coenzyme A and its potential application in biotechnological processes (Zheng et al., 2004).

Synthesis of Optically Pure Compounds

Studies on the synthesis of optically pure (R)- and (S)-5-n-hexadecanolide, derived from 3-hydroxytetradecanoic acid, which is closely related to (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid, have been conducted. These syntheses are important for the creation of pheromone components and demonstrate the application of (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid in the field of chemical synthesis and possibly in ecological studies (Kikukawa & Tai, 1984).

Enzyme Inhibition for Antitumor Agents

(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid (RK-682) has shown inhibitory activity against heparanase, an enzyme involved in tumor cell invasion and angiogenesis. This property indicates its potential use as an antitumor agent, specifically in preventing metastasis. Rational drug design has been employed to develop selective heparanase inhibitors based on RK-682 structure (Ishida et al., 2004).

properties

IUPAC Name

(5R)-3-hexadecanoyl-5-(hydroxymethyl)oxolane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25/h18-19,22H,2-16H2,1H3/t18-,19?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQQKPHTOQWKMF-MRTLOADZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C1C(=O)C(OC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)C1C(=O)[C@H](OC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid
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(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid
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(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid
Reactant of Route 4
(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid
Reactant of Route 5
(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid
Reactant of Route 6
(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid

Citations

For This Compound
10
Citations
M Sodeoka, R Sampe, S Kojima, Y Baba… - Chemical and …, 2001 - jstage.jst.go.jp
RK-682 was reported to be a potent protein tyrosine phosphatase inhibitor. We found that (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid (1) was easily converted to its calcium salt …
Number of citations: 37 www.jstage.jst.go.jp
K Ishida, G Hirai, K Murakami, T Teruya, S Simizu… - Molecular cancer …, 2004 - AACR
Heparanase is an endo-β-d-glucuronidase that degrades heparan sulfate glycosaminoglycans in the extracellular matrix and the basement membrane and is well known to be involved …
Number of citations: 63 aacrjournals.org
M Sodeoka, R Sampe, S Kojima, Y Baba… - Journal of medicinal …, 2001 - ACS Publications
Selective inhibitors of protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases (DSPs) are expected to be useful tools for clarifying the biological functions of the PTPs …
Number of citations: 126 pubs.acs.org
SH Tiong, CY Looi, H Hazni, A Arya, M Paydar… - Molecules, 2013 - mdpi.com
Catharanthus roseus (L.) G. Don is a herbal plant traditionally used by local populations in India, South Africa, China and Malaysia to treat diabetes. The present study reports the in vitro …
Number of citations: 351 www.mdpi.com
HA Pedersen, C Ndi, SJ Semple… - Journal of Natural …, 2020 - ACS Publications
Ten new branched-chain fatty acid (BCFA) dimers with a substituted cyclohexene structure, five new monomers, and two known monomers, (2E,4Z,6E)-5-(acetoxymethyl)tetradeca-2,4,6…
Number of citations: 17 pubs.acs.org
BL Farrugia, MS Lord, J Melrose… - … of Histochemistry & …, 2018 - journals.sagepub.com
Key events that occur during inflammation include the recruitment, adhesion, and transmigration of leukocytes from the circulation to the site of inflammation. These events are …
Number of citations: 78 journals.sagepub.com
SH Tiong - 2014 - studentsrepo.um.edu.my
Catharanthus roseus is a medicinal shrub plant used in traditional medicine treatment by local in India, South Africa, China and Malaysia for diabetes. Six known alkaloids and one new …
Number of citations: 3 studentsrepo.um.edu.my
R Harisi, A Jeney - OncoTargets and therapy, 2015 - Taylor & Francis
The aim of the present review is to survey the accumulated knowledge on the extracellular matrix (ECM) of tumors referring to its putative utility as therapeutic target. Following the …
Number of citations: 107 www.tandfonline.com
AB Abdelwahab, ER El-Sawy, AG Hanna, D Bagrel… - Molecules, 2022 - mdpi.com
Cdc25 phosphatases have been considered promising targets for anticancer development due to the correlation of their overexpression with a wide variety of cancers. In the last two …
Number of citations: 2 www.mdpi.com
SC Simmons - 2010 - oro.open.ac.uk
Firstly I must thank my rather large team of supervisors and colleagues, Drs Sotiris Missailidis, Maria Velasco-Garcia, Eddie McKenzie, Jim lIey, Chiara DaPieve, Professor Paul …
Number of citations: 2 oro.open.ac.uk

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